molecular formula C21H15ClFN5OS B2842268 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1006831-38-4

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2842268
CAS RN: 1006831-38-4
M. Wt: 439.89
InChI Key: QMXYIXWSPSXALW-UHFFFAOYSA-N
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Description

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H15ClFN5OS and its molecular weight is 439.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with structures similar to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide have demonstrated anticancer activity. For instance, derivatives of fluoro-substituted benzo[b]pyran showed significant activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds were more effective at lower concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Benzodiazepine Receptor Study

Fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized for studying peripheral benzodiazepine receptors (PBRs). These compounds, including some with a pyrazolylacetamide structure, exhibit high in vitro affinity for PBRs, which are significant in the study of neurodegenerative disorders (Fookes et al., 2008).

Metabolic Stability Improvement

Compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide are potent inhibitors of PI3Kα and mTOR. Research into analogues with different heterocyclic structures aims to improve metabolic stability, a key factor in drug development (Stec et al., 2011).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, showcasing the potential of such structures in developing new antioxidant agents (Chkirate et al., 2019).

Anti-Inflammatory Applications

Certain N-(3-chloro-4-flurophenyl)acetamides have shown anti-inflammatory activity. Derivatives synthesized with pyrazole and thioxothiazolidin structures exhibited significant activity in this domain (Sunder & Maleraju, 2013).

Synthesis of Novel Heterocycles

The reaction of compounds like 2-amino-1,3,4-thiadiazole with chloroacetyl chloride can yield a variety of heterocyclic structures, including pyrazole and pyrimidine derivatives. These have potential applications in medicinal chemistry, including antitumor and antioxidant activities (Hamama et al., 2013).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5OS/c22-17-12-15(4-7-18(17)23)25-20(29)13-30-21-9-8-19(26-27-21)14-2-5-16(6-3-14)28-11-1-10-24-28/h1-12H,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXYIXWSPSXALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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